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Compound of Interest

Compound Name: Dicreatine malate

Cat. No.: B8822164

Disclaimer: This document provides a theoretical spectroscopic analysis of dicreatine malate.
Due to a lack of publicly available experimental data for this specific compound, the spectral
characteristics outlined herein are predicted based on the known spectroscopic properties of its
constituent molecules, creatine and malic acid. The experimental protocols provided are
generalized standard procedures applicable to the analysis of such compounds.

Introduction

Dicreatine malate is a compound comprised of two creatine molecules ionically bound to one
molecule of malic acid. This formulation is primarily utilized in the dietary supplement industry,
with the rationale of enhanced solubility and potentially improved bioavailability compared to
creatine monohydrate. A thorough spectroscopic characterization is essential for quality control,
authentication, and understanding the compound's chemical properties. This guide outlines the
predicted spectroscopic signatures of dicreatine malate using Nuclear Magnetic Resonance
(NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry
(MS), along with standard experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic
analysis of dicreatine malate. These predictions are derived from the individual spectral data
of creatine and malic acid.

Predicted *H NMR Spectral Data
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Table 1: Predicted *H NMR Chemical Shifts for Dicreatine Malate in D20

Predicted Chemical o Assighment Assignment (Malic
. Multiplicity . . . .

Shift (ppm) (Creatine Moiety) Acid Moiety)

~4.30 dd CH

~3.93 S -CHa2-

~3.04 S N-CHs

~2.70 dd -CH2-

~2.50 dd -CHz-

Note: Chemical shifts are referenced to a standard (e.g., TSP). The malic acid protons are
expected to show splitting (dd - doublet of doublets) due to coupling between the CH and CH:z
protons. The creatine protons are expected to appear as singlets in the absence of coupling
partners.

Predicted **C NMR Spectral Data

Table 2: Predicted 3C NMR Chemical Shifts for Dicreatine Malate in D20

Predicted Chemical Shift Assignment (Creatine Assignment (Malic Acid
(ppm) Moiety) Moiety)

~180 COOH

~175 COOH

~158 C=N

~70 CH-OH

~55 -CHa-

~42 -CHa-

~38 N-CHs
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Predicted FTIR Spectral Data

Table 3: Predicted FTIR Absorption Bands for Dicreatine Malate

Predicted Wavenumber ] ) Functional Group
Vibration Type .
(cm™) Assignment

Carboxylic acid, Alcohol,

3400-3200 (broad) O-H Stretch, N-H Stretch Amine/lmine

3000-2850 C-H Stretch Aliphatic CHz, CHs

~1720 (sharp) C=0 Stretch Carboxylic Acid (protonated)
~1660 (strong) C=N Stretch Guanidinium group
1620-1550 (broad) COO~ Asymmetric Stretch Carboxylate

1420-1380 COO~ Symmetric Stretch Carboxylate

~1396 CHs Bend Methyl group

~1308 C-N Stretch

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Dicreatine Malate in ESI-MS (Positive lon Mode)

Predicted m/z lon Species

397.17 [M+H]* (Dicreatine Malate + H*)
132.08 [Creatine+H]*

135.04 [Malic Acid+H]*

Note: M represents the molecular weight of dicreatine malate (396.35 g/mol ). Fragmentation
in the mass spectrometer is expected to yield ions corresponding to the individual creatine and
malic acid components.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of dicreatine malate by identifying
the chemical environments of its protons and carbons.

Methodology:
e Sample Preparation:
o Accurately weigh 10-20 mg of the dicreatine malate sample.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D20). D20 is chosen
for its ability to dissolve the polar compound and to avoid a large solvent signal in the *H
NMR spectrum.

o Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid
particulates, filtering if necessary.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.
o Temperature: 298 K.
e Instrument Parameters (33C NMR):
o Spectrometer: 400 MHz (100 MHz for 13C) or higher field NMR spectrometer.

o Pulse Sequence: Proton-decoupled single-pulse sequence.
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[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

Temperature: 298 K.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

o

Calibrate the chemical shift scale using a known internal standard (e.g., TSP) or the
residual solvent peak.

o

Integrate the peaks in the *H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in dicreatine malate.
Methodology:
e Sample Preparation:
o Ensure the dicreatine malate sample is in a dry, powdered form.
o No further preparation is typically needed for Attenuated Total Reflectance (ATR) - FTIR.
e Instrument Parameters (ATR-FTIR):

o Spectrometer: FTIR spectrometer equipped with a single-reflection diamond ATR
accessory.

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the dicreatine malate powder onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of dicreatine malate and to observe its
fragmentation pattern.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of dicreatine malate (approximately 10-100 uM) in a suitable
solvent system, such as a mixture of water and methanol or acetonitrile, with a small
amount of formic acid (0.1%) to promote protonation.

 Instrument Parameters (Electrospray lonization - ESI):

o Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.
o lonization Mode: Positive ion mode.

o Capillary Voltage: 3-4 kV.
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o Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.
o Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

o Mass Range: m/z 50-500.

» Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 puL/min)
using a syringe pump.

o Acquire the full scan mass spectrum.

o If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the
precursor ion of interest (e.g., m/z 397.17) and applying collision-induced dissociation
(CID).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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« To cite this document: BenchChem. [Spectroscopic Analysis of Dicreatine Malate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8822164#spectroscopic-analysis-of-dicreatine-
malate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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